2H-Pyrrolo[1,2-a]imidazol-5(3H)-one
CAS No.:
Cat. No.: VC17249478
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one -](/images/structure/VC17249478.png)
Specification
Molecular Formula | C6H6N2O |
---|---|
Molecular Weight | 122.12 g/mol |
IUPAC Name | 2,3-dihydropyrrolo[1,2-a]imidazol-5-one |
Standard InChI | InChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2 |
Standard InChI Key | LWGWTGOISMMQNF-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=N1)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
2H-Pyrrolo[1,2-a]imidazol-5(3H)-one consists of a five-membered pyrrole ring fused to a four-membered imidazole moiety. The nitrogen atoms at positions 1 and 3 of the imidazole ring serve as nucleophilic sites, enabling interactions with biological targets and participation in synthetic transformations . X-ray crystallography of related compounds, such as 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulenes, reveals bond lengths of 1.378 Å for C-Cl interactions in halogenated derivatives, which influence electronic distribution and bioactivity .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectra of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one derivatives show distinct signals:
-
1H NMR: Protons on the saturated pyrrolidine ring resonate at δ 2.75–4.57 ppm, while the methylene group (N+CH2CO) appears as a singlet at δ 5.24–5.26 ppm .
-
13C NMR: Carbonyl carbons in the imidazole ring are observed at δ 165–170 ppm, consistent with similar bicyclic systems .
Synthetic Methodologies
Cyclocondensation Approaches
A common route involves the reaction of ethynylpyrroles with Michael acceptors in acetonitrile under reflux. For example, treating 1-acylethynylpyrroles with tosylmethylisocyanide (TosMIC) in the presence of K2CO3 yields 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles with 81–98% efficiency . Key steps include:
-
Nucleophilic attack by TosMIC on the acetylene carbon.
-
Cyclization via intramolecular imine formation.
Optimized Conditions:
Parameter | Value |
---|---|
Solvent | THF or CH3CN |
Base | t-BuOK or KOH |
Temperature | Reflux (80–100°C) |
Reaction Time | 1–2 hours |
Quaternary Salt Synthesis
Alkylation of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with reagents like methyl iodide or benzyl bromide produces quaternary salts in 58–85% yields . For instance:
The reaction’s regioselectivity is influenced by the electronic nature of substituents on the aryl group, with electron-withdrawing groups (e.g., Cl) favoring N-alkylation .
Biological Activities
Antibacterial Profile
Derivatives of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one exhibit potent activity against Gram-positive pathogens:
Compound | MIC (μg/mL) | Target Pathogens |
---|---|---|
6c | 4 | S. aureus, B. subtilis |
10c | 2 | S. aureus (MRSA) |
13 | 4 | E. faecalis |
Notably, compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl] derivative) shows broad-spectrum activity but exhibits cytotoxicity (IC50 = 8 μM against mammalian cells) .
Structure-Activity Relationships (SAR)
-
Halogenation: Introducing Cl at the meta and para positions of the aryl group enhances activity (e.g., 6b and 6c vs. 6a) .
-
Ring Expansion: Replacing the pyrrolidine ring with a cycloheptane system (12) reduces potency (MIC = 16 μg/mL) .
-
Heterocyclization: Fusion with azepine rings (10f, 11) decreases hemolytic activity while retaining antimicrobial effects .
Pharmacological Applications
Antimicrobial Agents
Quaternary salts of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one disrupt bacterial cell membranes, as evidenced by their hemolytic activity against human erythrocytes (HC50 = 32–64 μg/mL) . Derivatives with low hemolysis (e.g., 13, HC50 > 128 μg/mL) are promising candidates for topical antibiotics.
Challenges and Future Directions
-
Toxicity Mitigation: Structural modifications to reduce cytotoxicity while retaining antimicrobial efficacy.
-
Synthetic Scalability: Developing one-pot methodologies to simplify the synthesis of complex derivatives.
-
Mechanistic Studies: Elucidating the molecular targets of quaternary salts in bacterial cells.
Recent advances in flow chemistry and computational modeling offer avenues to address these challenges, positioning 2H-pyrrolo[1,2-a]imidazol-5(3H)-one as a versatile scaffold for drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume